

Application Notes and Protocols for Fluorometric Protein Quantification Using Fluorescamine

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Compound of Interest

Compound Name: Fluoran

Cat. No.: B1223164

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Introduction

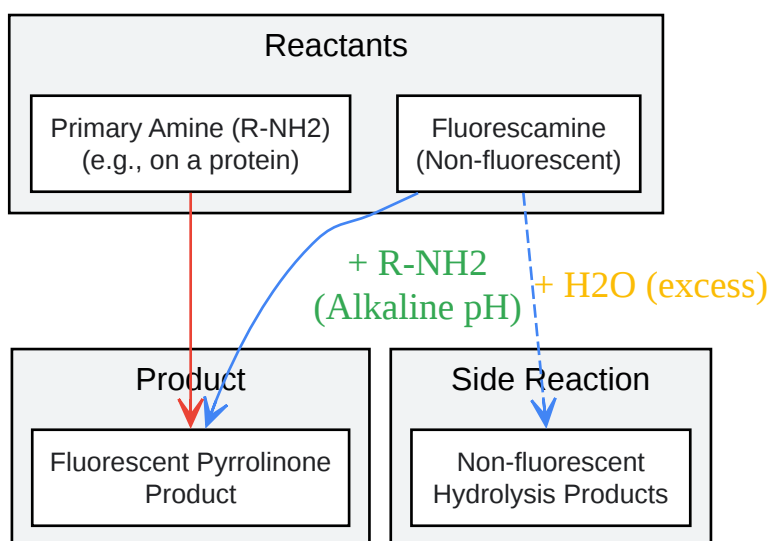
Fluorometric assays are a cornerstone of modern biological and biochemical research, offering high sensitivity and a wide dynamic range for the quantification of various analytes.[1] Among the array of fluorescent probes, **fluoran** derivatives, such as fluorescamine, have proven to be invaluable reagents. Fluorescamine itself is a non-fluorescent molecule that undergoes a rapid and specific reaction with primary amines to yield a highly fluorescent product.[2][3] This property makes it an excellent tool for the quantification of proteins, peptides, and other amine-containing molecules in solution.[4][5] The assay's speed, with reactions occurring almost instantaneously at room temperature, and the non-fluorescent nature of the reagent and its hydrolysis byproducts, contribute to a low background signal and high signal-to-noise ratio.[2][6]

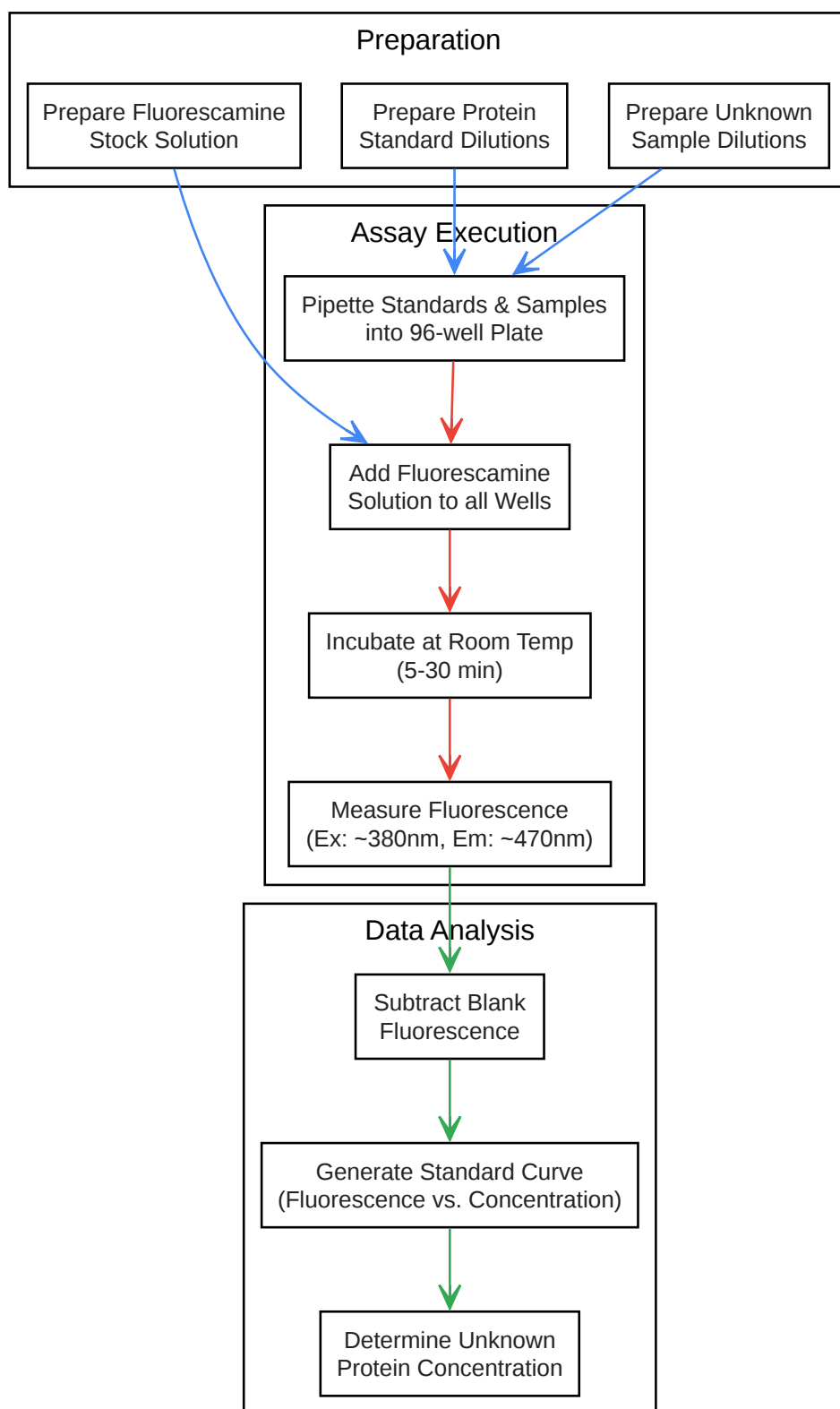
These application notes provide a comprehensive protocol for the use of fluorescamine in a fluorometric assay for protein quantification, suitable for implementation in academic research and drug development settings.

Principle of the Assay

Fluorescamine is a spirocyclic compound that is intrinsically non-fluorescent.^[7] In an aqueous environment at an alkaline pH, it reacts with primary amines, such as the N-terminus of a polypeptide chain and the ϵ -amino group of lysine residues, to form a stable, fluorescent pyrrolinone derivative.^{[1][6]} The unreacted fluorescamine is rapidly hydrolyzed to non-fluorescent products, thus eliminating the need for a wash step to remove excess dye.^{[3][8]} The intensity of the resulting fluorescence is directly proportional to the concentration of primary amines, and therefore, to the protein concentration in the sample.^[6] The fluorescent product is excited at approximately 380-390 nm and emits light at around 470-475 nm.^{[6][9]}

Signaling Pathway: Fluorescamine Reaction with a Primary Amine





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